molecular formula C17H28N2O B5459841 N,N-di-sec-butyl-N'-(2-ethylphenyl)urea

N,N-di-sec-butyl-N'-(2-ethylphenyl)urea

Cat. No. B5459841
M. Wt: 276.4 g/mol
InChI Key: MFBGFFVXNFUYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-di-sec-butyl-N’-(2-ethylphenyl)urea” is an aromatic amine used industrially as an antioxidant to prevent degradation of turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases . It is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of “N,N-di-sec-butyl-N’-(2-ethylphenyl)urea” is represented by the empirical formula C14H24N2 . The molecular weight of the compound is 220.35 g/mol . The IUPAC Standard InChI is InChI=1S/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

“N,N-di-sec-butyl-N’-(2-ethylphenyl)urea” is a liquid at room temperature . It has a density of 0.942 g/mL at 20 °C and a refractive index (n20/D) of 1.539 .

Safety and Hazards

“N,N-di-sec-butyl-N’-(2-ethylphenyl)urea” is classified as Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1 according to the GHS classification . It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .

Future Directions

“N,N-di-sec-butyl-N’-(2-ethylphenyl)urea” is used industrially as an antioxidant to prevent degradation of various oils and lubricants . It is particularly effective for hydrocarbon products produced by cracking or pyrolysis . Future directions could involve exploring more efficient synthesis methods, studying its mechanism of action, and investigating safer alternatives given its toxicity and environmental impact .

properties

IUPAC Name

1,1-di(butan-2-yl)-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-6-13(4)19(14(5)7-2)17(20)18-16-12-10-9-11-15(16)8-3/h9-14H,6-8H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBGFFVXNFUYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N(C(C)CC)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.